molecular formula C15H17NO B12451022 3-(3-Isopropyl-phenoxy)-phenylamine CAS No. 548486-67-5

3-(3-Isopropyl-phenoxy)-phenylamine

Cat. No.: B12451022
CAS No.: 548486-67-5
M. Wt: 227.30 g/mol
InChI Key: YEPXVNWZIXFZLZ-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-phenoxy)-phenylamine is a substituted phenylamine derivative featuring a phenoxy group at the 3-position of the phenylamine core, further modified with an isopropyl substituent on the phenoxy ring. Substituted phenylamines are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, where substituents influence electronic, steric, and solubility characteristics . The isopropyl-phenoxy group in this compound likely enhances hydrophobicity and steric bulk, which may impact its reactivity, binding affinity, and metabolic stability compared to simpler phenylamine derivatives.

Properties

CAS No.

548486-67-5

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(3-propan-2-ylphenoxy)aniline

InChI

InChI=1S/C15H17NO/c1-11(2)12-5-3-7-14(9-12)17-15-8-4-6-13(16)10-15/h3-11H,16H2,1-2H3

InChI Key

YEPXVNWZIXFZLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-phenoxy)-phenylamine typically involves the reaction of 3-isopropylphenol with 3-bromophenylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated aromatic ring, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of 3-(3-Isopropyl-phenoxy)-phenylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-phenoxy)-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Isopropyl-phenoxy)-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-phenoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Isopropyl-phenoxy)-phenylamine and related phenylamine derivatives:

Compound Name Substituents Biological/Functional Activity Physicochemical Properties References
3-(3-Isopropyl-phenoxy)-phenylamine 3-phenoxy group with 3-isopropyl substituent Not explicitly reported; inferred steric effects may reduce enzymatic degradation or enhance lipid solubility. High hydrophobicity (due to isopropyl), moderate steric hindrance, potential for slow degradation. N/A (inferred)
(3,4-Dimethyl)phenylamine 3,4-dimethyl groups Potent Nrf2 transcription activation (compound 4 in ), attributed to electron-donating methyl groups enhancing interaction with biological targets. Increased electron density, improved thermal stability (TGA data inferred from azomethine studies).
MDMA 3,4-methylenedioxy substituent Psychoactive effects via serotonin receptor modulation; substituent enhances metabolic stability and CNS penetration. High lipophilicity, resistance to oxidative degradation.
Acetylamine-substituted phenylamine Phenylamine replaced with acetylamine Reduced toxicity compared to phenylamine (); acetyl group may decrease reactivity or improve metabolic clearance. Lower basicity, increased polarity.
(3-Ethynyl)phenylamine 3-ethynyl group Facilitates click chemistry for probe conjugation; steric and electronic effects alter binding kinetics. High reactivity (ethynyl group), potential for cross-linking or polymerization.

Key Observations:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methyl in (3,4-dimethyl)phenylamine) enhance interactions with biological targets like Nrf2, while bulky groups (e.g., isopropyl in 3-(3-Isopropyl-phenoxy)-phenylamine) may limit enzymatic access, prolonging half-life . The methylenedioxy group in MDMA confers both metabolic stability and receptor selectivity, highlighting the role of substituents in pharmacokinetics .

Polar groups (acetylamine) improve solubility but may limit bioavailability due to rapid clearance .

Synthetic and Environmental Considerations: Bulky substituents (e.g., isopropyl-phenoxy) could complicate synthesis but enhance stability under oxidative conditions, as seen in ozonation studies of phenylamine derivatives . Ethynyl-substituted phenylamines offer versatility for functionalization but require careful handling due to reactivity .

Biological Activity

3-(3-Isopropyl-phenoxy)-phenylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to its interaction with various biological targets, including enzymes and receptors. The following sections will delve into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 3-(3-Isopropyl-phenoxy)-phenylamine primarily involves enzyme inhibition and receptor interaction . The compound has been studied for its ability to interfere with specific biochemical pathways, potentially leading to therapeutic effects in various diseases.

  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical cellular processes. For instance, it has been shown to interact with tubulin, affecting microtubule dynamics and leading to antiproliferative effects in cancer cells .
  • Receptor Interaction : The compound may also bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including alterations in cell proliferation and apoptosis.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of 3-(3-Isopropyl-phenoxy)-phenylamine, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 33 nM , indicating potent activity against these cancer cells . The mechanism involves the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Studies

  • Breast Cancer Research : A study focused on the effects of 3-(3-Isopropyl-phenoxy)-phenylamine derivatives on MCF-7 cells revealed that compounds similar to this structure could induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of pro-apoptotic pathways .
  • Mechanistic Insights : Flow cytometry analysis showed that treatment with this compound led to significant changes in cell morphology and viability, confirming its role as an effective antiproliferative agent .

Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionInteracts with tubulin; affects microtubule dynamics
AntiproliferativeIC50 values in MCF-7: 10–33 nM
Apoptosis InductionPromotes apoptosis via cell cycle arrest
Receptor ModulationPotential receptor interactions affecting signaling

Comparison with Similar Compounds

Compound Name IC50 (nM) Mechanism of Action
3-(3-Isopropyl-phenoxy)-phenylamine10–33Tubulin destabilization
Compound A15–30Apoptosis induction
Compound B20–40Enzyme inhibition

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